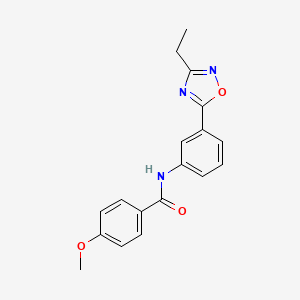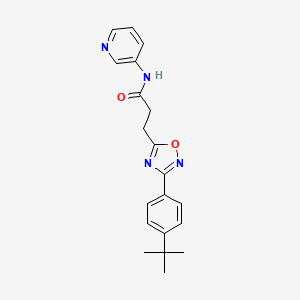
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. The compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide is through inhibition of PARP activity. PARP is an enzyme that is involved in DNA repair processes, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been investigated as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair processes than normal cells.
Biochemical and Physiological Effects:
In addition to its activity as a PARP inhibitor, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide has been shown to have a variety of other biochemical and physiological effects. The compound has been shown to have activity as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been implicated in a variety of physiological processes, including pain sensation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide in lab experiments include its specificity as a PARP inhibitor and its potential as a cancer therapeutic. However, the compound may have limitations in terms of its solubility and stability, which could impact its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide. One area of investigation could be the development of more potent and selective PARP inhibitors based on the structure of the compound. Additionally, the compound's activity as a MAGL inhibitor could be further explored, and its potential as a therapeutic for pain and inflammation could be investigated. Finally, the compound's potential as a cancer therapeutic could be further evaluated in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the target compound, which can be purified using standard chromatography techniques.
Applications De Recherche Scientifique
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methoxybenzamide has been the subject of scientific research due to its potential pharmacological properties. The compound has been shown to have activity as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. PARP inhibitors have been investigated as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair processes than normal cells.
Propriétés
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-18(24-21-16)13-5-4-6-14(11-13)19-17(22)12-7-9-15(23-2)10-8-12/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKXHSDEEWTUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)








